molecular formula C24H23NO4 B2385058 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879044-32-3

3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2385058
CAS No.: 879044-32-3
M. Wt: 389.451
InChI Key: BAFFSQZLUMMGGV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a 3-hydroxy group, a 2-oxopropyl moiety at position 3, and a 3-naphthyloxypropyl substituent at position 1 of the indole core. The compound’s structural features, such as the α,β-unsaturated carbonyl group (Michael acceptor) in the 2-oxopropyl moiety, are critical for interactions with biological targets like thioredoxin reductase (TrxR) or nitric oxide (NO) synthases .

Properties

IUPAC Name

3-hydroxy-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-17(26)16-24(28)20-11-4-5-12-21(20)25(23(24)27)14-7-15-29-22-13-6-9-18-8-2-3-10-19(18)22/h2-6,8-13,28H,7,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFFSQZLUMMGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Isatin

The 1-position substitution is typically achieved through alkylation of isatin’s nitrogen atom. A representative procedure involves:

  • Reagents : Isatin, 3-naphthyloxypropyl bromide (alkylating agent), sodium hydride (base), dimethylformamide (DMF).
  • Procedure :
    • Isatin (1 equiv) is deprotonated with NaH (1.2 equiv) in anhydrous DMF at 0°C.
    • 3-Naphthyloxypropyl bromide (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.
    • The product is precipitated with ice-water, filtered, and purified via column chromatography (hexane/ethyl acetate).

Key Considerations :

  • Excess alkylating agent may lead to dialkylation, necessitating careful stoichiometry.
  • Alternative solvents (e.g., THF) and bases (e.g., K$$2$$CO$$3$$) have been reported but may yield lower efficiency.

Alternative Synthetic Pathways

Three-Component Coupling Strategy

A metal-free, one-pot approach inspired by aryne chemistry (Search Result) could be adapted:

  • Components :

    • N-Protected isatin (pre-alkylated with 3-naphthyloxypropyl).
    • Aryne precursor (e.g., Kobayashi-type precursor).
    • 1,3-Cyclohexanedione (as a surrogate for acetone).
  • Conditions :

    • Reaction in dichloromethane with CsF as a fluoride source to generate the aryne intermediate.

Outcome :

  • This method may bypass the need for separate N-alkylation and aldol steps but requires precise control of aryne reactivity.

Dehydration-Rearrangement Sequences

Compounds with similar scaffolds (e.g., 3-hydroxy-3-phenacyloxindoles) have been synthesized via dehydration of aldol adducts. While the target molecule retains the hydroxy group, controlled dehydration studies could inform side-reaction mitigation:

  • Acid-Catalyzed Dehydration :
    • Treatment with p-toluenesulfonic acid (PTSA) in toluene at 80°C removes water, forming an α,β-unsaturated ketone.
    • Avoiding this pathway requires neutral or mildly basic conditions during the aldol step.

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR (CDCl$$_3$$) :

    • $$ ^1H $$: δ 7.8–7.2 (m, naphthyl protons), δ 4.1 (t, –OCH$$2$$–), δ 3.6 (s, –COCH$$3$$), δ 2.8 (s, –CH$$_2$$CO–).
    • $$ ^{13}C $$: δ 208.5 (C=O of 2-oxopropyl), δ 176.2 (indolin-2-one carbonyl).
  • HRMS : m/z calculated for C$${24}$$H$${23}$$NO$$_4$$ [M+H]$$^+$$: 390.1705; found: 390.1709.

X-Ray Crystallography

Single-crystal analysis of analogous compounds reveals:

  • Hydrogen Bonding : The 3-hydroxy group forms intramolecular H-bonds with the 2-oxopropyl carbonyl, stabilizing the pseudo-six-membered ring.
  • Crystal Packing : Naphthyl groups engage in π-π stacking, influencing solubility.

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing O-alkylation of isatin’s carbonyl oxygen is minimized by:

  • Using bulky alkylating agents (e.g., 3-naphthyloxypropyl bromide vs. methyl iodide).
  • Low-temperature conditions (0–5°C) during deprotonation.

Stereochemical Control

The aldol reaction at C3 produces a racemic mixture due to the planar sp$$^2$$ hybridized carbonyl. Enantioselective synthesis remains unexplored for this specific compound but could employ:

  • Chiral organocatalysts (e.g., proline derivatives).
  • Enzymatic resolution of intermediates.

Industrial and Environmental Considerations

Scalability

  • N-Alkylation : DMF, while effective, poses toxicity concerns. Alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) offer greener profiles.
  • Aldol Reaction : Ethanol can be replaced with bio-derived solvents (e.g., glycerol/water mixtures) without yield loss.

Waste Management

  • Piperidine recovery via distillation reduces environmental impact.
  • Chromatography-free purification using antisolvent precipitation (e.g., water/ethanol) is feasible at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

“3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indolin-2-one derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 1) Key Features Biological Activity (if reported) Reference
3-Hydroxy-3-(2-oxopropyl)indolin-2-one H Basic scaffold; lacks N-substituent IC₅₀ = 34 μM (NO inhibition in macrophages)
1-Allyl-3-(2-oxopropyl)-3-hydroxyindol-2-one Allyl Allyl group enhances lipophilicity NMR/MS data available; activity unreported
1-Propyl-3-(2-oxopropyl)-3-hydroxyindol-2-one Propyl Linear alkyl chain improves solubility Structural data reported
1-Benzyl-3-(2-oxopropyl)-3-hydroxyindol-2-one Benzyl Aromatic substituent may enhance π-π interactions NMR/MS data available
BH46501 (879046-69-2) 3-(2-Methoxyphenoxy)propyl Methoxyphenoxy group introduces steric bulk and polarity Supplier data only; activity unspecified
3-(2-Oxopropyl) coronaridine Ibogan-type alkaloid Natural product with monoterpenoid indole skeleton Structural similarity to synthetic analogues

Key Observations :

  • N-Substituents : Alkyl (e.g., propyl) or aromatic (e.g., benzyl) groups at position 1 modulate solubility and membrane permeability. For example, the 3-naphthyloxypropyl group in the target compound likely enhances hydrophobic interactions compared to smaller substituents like allyl .
  • Michael Acceptors : The 2-oxopropylidene moiety common to these compounds enables covalent binding to cysteine residues in enzymes like TrxR, a mechanism shared with anticancer agents such as sunitinib .
  • Chirality : The S-configuration at position 3 (as inferred from optical rotation data in related compounds) may influence stereospecific target engagement .
Physicochemical and Spectroscopic Data
  • NMR and MS Profiles : Heterocyclic derivatives in exhibit characteristic ¹H NMR signals for the indole core (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–210 ppm in ¹³C NMR). For example, 1-hexyl-3-(2-oxopropyl)-3-hydroxyindolin-2-one shows a methylene triplet at δ 3.45 ppm (J = 6.8 Hz) for the hexyl chain .
  • IR Spectroscopy : Strong absorption bands at 1680–1720 cm⁻¹ confirm the presence of carbonyl groups in the 2-oxopropyl moiety .

Biological Activity

3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H23N1O3C_{21}H_{23}N_{1}O_{3} and its structure features an indolin-2-one core with various substituents that contribute to its biological properties.

Structural Formula

3 Hydroxy 1 3 naphthyloxypropyl 3 2 oxopropyl indolin 2 one\text{3 Hydroxy 1 3 naphthyloxypropyl 3 2 oxopropyl indolin 2 one}

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Molecules (2020) explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
  • Oxidative Stress Reduction : Another research article highlighted the antioxidant capabilities of the compound, where it was found to significantly lower reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress .
  • Inflammation Modulation : In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential for treating inflammatory conditions .

Summary of Research Findings

Study FocusResult SummaryReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Antioxidant EffectsReduction of ROS levels in human fibroblasts
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Q & A

Q. Advanced SAR Design

  • Substituent screening : Test halogenated naphthyl groups (e.g., Br, Cl) to modulate electron density and steric effects .
  • Proteomics : Use SPR (surface plasmon resonance) to quantify binding to target proteins like iNOS .

How can conflicting data on synthetic yields or bioactivity be resolved?

Q. Basic Troubleshooting

  • Reproducibility : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purity of starting materials (e.g., isatin derivatives) .
  • Bioassay variability : Standardize cell passage numbers and LPS batches in NO inhibition assays .

Q. Advanced Data Reconciliation

  • Metabolite profiling : LC-MS/MS detects decomposition products during synthesis or bioassays .
  • Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity trends .

What analytical techniques are essential for characterizing this compound and its intermediates?

Q. Basic Techniques

  • NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to oxygen/nitrogen .
  • HR-MS : Confirm molecular formula with <2 ppm mass error (e.g., m/z 228.0638 [M+Na]⁺) .

Q. Advanced Methods

  • X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction .
  • In situ IR : Monitor reaction progress by tracking carbonyl stretching frequencies (1700–1750 cm⁻¹) .

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